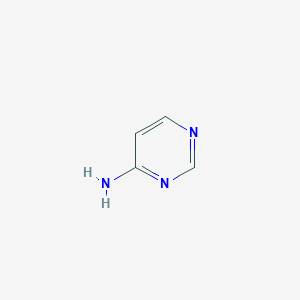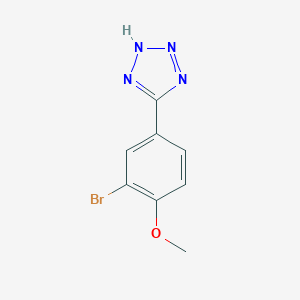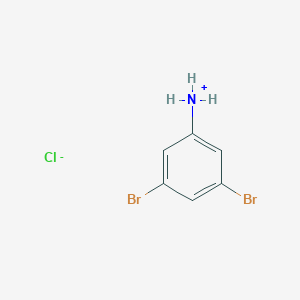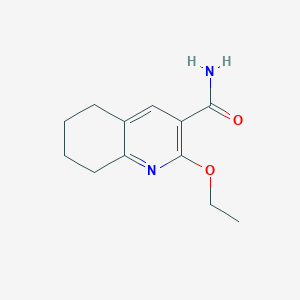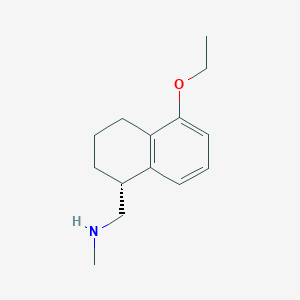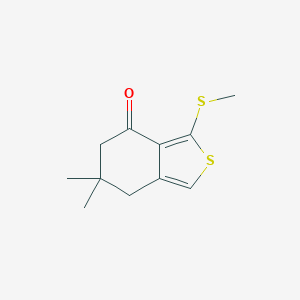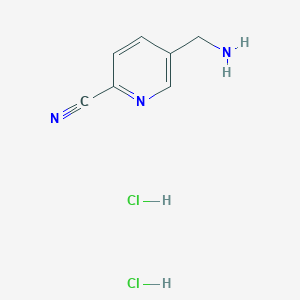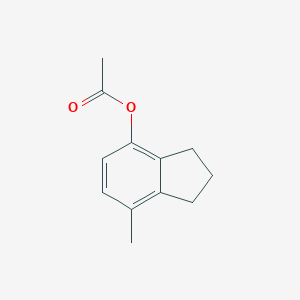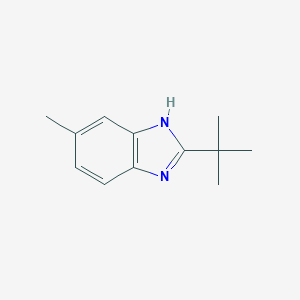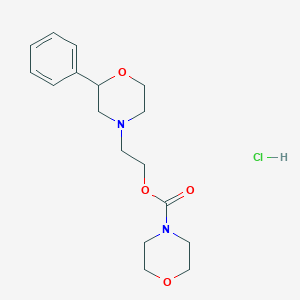![molecular formula C11H13NO B070351 N-[(E)-2-phenylethenyl]propanamide CAS No. 176242-70-9](/img/structure/B70351.png)
N-[(E)-2-phenylethenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-2-phenylethenyl]propanamide, also known as trans-cinnamamide, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular formula of C9H9NO and a molecular weight of 147.18 g/mol. Trans-cinnamamide is a derivative of cinnamic acid and is synthesized through a simple process.
Wirkmechanismus
The mechanism of action of N-[(E)-2-phenylethenyl]propanamideamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemische Und Physiologische Effekte
Trans-cinnamamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-cinnamamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable and can be stored for long periods of time without degradation. However, it has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for research on N-[(E)-2-phenylethenyl]propanamideamide. One area of research could be the development of new pharmaceuticals based on N-[(E)-2-phenylethenyl]propanamideamide. It could also be used in the development of new materials with unique properties. Additionally, further studies could be done on the mechanism of action of N-[(E)-2-phenylethenyl]propanamideamide and its physiological effects.
Synthesemethoden
Trans-cinnamamide can be synthesized through the reaction of cinnamic acid with ammonia. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Trans-cinnamamide has been widely used in scientific research due to its various applications. It has been used as a reactant in the synthesis of various organic compounds such as cinnamoylcholine, cinnamoylferrocene, and cinnamoyl-β-alanine. It has also been used as a starting material for the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
176242-70-9 |
|---|---|
Produktname |
N-[(E)-2-phenylethenyl]propanamide |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-[(E)-2-phenylethenyl]propanamide |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,12,13)/b9-8+ |
InChI-Schlüssel |
SCVPPKPFABKDPN-CMDGGOBGSA-N |
Isomerische SMILES |
CCC(=O)N/C=C/C1=CC=CC=C1 |
SMILES |
CCC(=O)NC=CC1=CC=CC=C1 |
Kanonische SMILES |
CCC(=O)NC=CC1=CC=CC=C1 |
Synonyme |
Propanamide, N-(2-phenylethenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
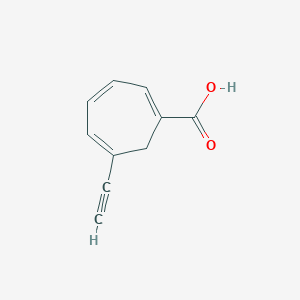
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
